Lewis y tetrasaccharide biosynthesis pathway
Lewis y tetrasaccharide biosynthesis pathway
An In-depth Technical Guide to the Lewis Y Tetrasaccharide Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis Y (Ley) tetrasaccharide is a crucial carbohydrate antigen involved in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses. Structurally, it is a difucosylated oligosaccharide built upon a Type 2 lactosamine core (Galβ1-4GlcNAc). Its expression is significantly upregulated on the surface of various cancer cells, making it a prominent tumor-associated carbohydrate antigen (TACA) and a key target for cancer diagnostics and therapeutics.[1][2] Understanding the enzymatic pathway responsible for its synthesis is fundamental for developing targeted therapies and novel research tools. This guide provides a detailed overview of the Ley biosynthesis pathway, the key enzymes involved, and comprehensive experimental protocols for its study.
The Core Biosynthesis Pathway
The synthesis of the Lewis Y antigen is not a linear process but rather a convergence of two potential enzymatic routes originating from a Type 2 precursor chain (Galβ1-4GlcNAc-R). The pathway relies on the sequential action of two distinct types of fucosyltransferases (FUTs).
The two primary routes to Lewis Y synthesis are:
-
Route 1 (via H antigen): An α(1,2)-fucosyltransferase, primarily FUT2 (the "Secretor" enzyme), first adds a fucose residue to the terminal galactose of the Type 2 precursor, forming the H type 2 antigen.[1][3] Subsequently, an α(1,3)-fucosyltransferase (such as FUT3, FUT4, or FUT9) adds a second fucose to the N-acetylglucosamine (GlcNAc) residue to complete the Ley structure.[1][2]
-
Route 2 (via Lewis X antigen): An α(1,3)-fucosyltransferase first fucosylates the GlcNAc of the Type 2 precursor to form the Lewis X (Lex) antigen.[1][2] Following this, FUT2 adds a fucose to the terminal galactose to yield the final Lewis Y tetrasaccharide.[1]
The interplay and expression levels of these enzymes in a specific cell or tissue dictate the predominant pathway and the ultimate cell-surface expression of Ley.
Key Enzymes in Lewis Y Synthesis
The synthesis of Lewis Y is orchestrated by specific glycosyltransferases known as fucosyltransferases (FUTs). These enzymes catalyze the transfer of fucose from a GDP-fucose donor to an acceptor oligosaccharide.[4]
-
α(1,2)-Fucosyltransferases (FUT1 and FUT2): These enzymes are responsible for creating the H antigen, a critical precursor for Ley. FUT1 is primarily responsible for H antigen synthesis on red blood cells, while FUT2, encoded by the Secretor (Se) gene, governs H antigen synthesis in secretions and on epithelial cells.[3][5][6][7] The activity of FUT2 is essential for both pathways leading to Ley in epithelial tissues.[1]
-
α(1,3)-Fucosyltransferases (FUT3, FUT4, FUT9): This group of enzymes adds fucose in an α(1,3)-linkage to the GlcNAc residue of Type 2 chains.[2][8]
-
FUT3 (Lewis enzyme): This enzyme exhibits dual α(1,3) and α(1,4) fucosyltransferase activity, allowing it to act on both Type 2 chains (to make Lex and Ley) and Type 1 chains (to make Lea and Leb).[2][9]
-
FUT4: This enzyme is strongly expressed during early embryogenesis and acts on unsialylated poly-N-acetyllactosamine chains.[8][10][11]
-
FUT9: This enzyme preferentially fucosylates the terminal (non-reducing end) GlcNAc residue of oligosaccharides and is considered a key enzyme for Lex synthesis in many cell types.[11][12][13][14]
-
Quantitative Enzyme Data
The kinetic parameters of these enzymes determine their efficiency and substrate preference. The following table summarizes apparent Michaelis constants (Km) for several key fucosyltransferases.
| Enzyme | Substrate | Apparent Km (µM) | Conditions / Notes |
| FUT3 | GDP-Fucose | 18 | H-type-1 concentration was 300 µM.[8] |
| H-type-1 | 2400 | - | |
| H-type-2 | 2300 | - | |
| FUT4 | GDP-Fucose | 11 | H-type-2 concentration was 300 µM.[8] |
| H-type-2 | 110 | - | |
| FUT9 | GDP-Fucose | 25 | H-type-2 concentration was 300 µM.[8] |
| H-type-2 | 150 | - |
Experimental Methodologies
Studying the Lewis Y biosynthesis pathway requires robust methods for measuring enzyme activity and characterizing the resulting glycan structures.
Fucosyltransferase Activity Assay (HPLC-Based)
This protocol describes the measurement of α(1,3/4)-fucosyltransferase activity using fluorescently-labeled acceptor oligosaccharides, with analysis by high-pressure liquid chromatography (HPLC).[12]
a. Materials:
-
Buffer: 1 M Sodium Cacodylate, pH 6.8.[12]
-
Cofactor: 250 mM MnCl2.[12]
-
Donor Substrate: 75 µM GDP-fucose.[12]
-
Acceptor Substrate: 0.5 mM Pyridylaminated (PA)-N-acetyllactosamine (Type 2) or PA-H-Type-2-Antigen.[12]
-
Enzyme Source: Cell extract from FUT-transfected cells or purified recombinant FUT enzyme.[12]
-
HPLC System: With a fluorescence spectrophotometer and a C18 column (e.g., TSK-gel ODS-80TS).[12]
b. Protocol:
-
Enzyme Source Preparation: Solubilize FUT-expressing cells in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 by sonication. Centrifuge at 600 x g for 5 minutes at 4°C and collect the supernatant.[12]
-
Reaction Setup: In a microcentrifuge tube, combine the following to a final volume of 20 µL:
-
Sodium Cacodylate buffer (final concentration 50 mM)
-
MnCl2 (final concentration 10 mM)
-
GDP-fucose (final concentration 10-50 µM)
-
PA-acceptor substrate (final concentration ~200 µM)
-
-
Enzyme Reaction: Initiate the reaction by adding the enzyme source (e.g., 5-10 µL of cell supernatant). Incubate at 37°C for 1-2 hours.[12]
-
Reaction Termination: Stop the reaction by boiling for 3 minutes or adding ice-cold EDTA (final concentration 20 mM).
-
HPLC Analysis:
-
Centrifuge the terminated reaction at 20,000 x g for 5 minutes.[12]
-
Inject 10 µL of the supernatant onto the HPLC system.[12]
-
Elute the reaction products with a mobile phase such as 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min.[12]
-
Monitor fluorescence to detect the PA-labeled product, which will have a different retention time from the unreacted PA-acceptor.
-
Calculate enzyme activity based on the integrated peak area of the product.[12]
-
Structural Elucidation by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the identity and structure of the synthesized glycans. This often involves chemical derivatization to improve ionization and fragmentation.
a. Sample Preparation (Permethylation):
-
Lyophilize the purified oligosaccharide sample.
-
Add a slurry of NaOH in DMSO, followed by methyl iodide.
-
Vortex the reaction mixture at room temperature to fully methylate all free hydroxyl and N-acetyl groups.
-
Quench the reaction with water and extract the permethylated glycans with dichloromethane.
-
Dry the organic phase and resuspend the sample for MS analysis.
b. LC-MS/MS Analysis:
-
Chromatography: Separate the permethylated glycans using a reversed-phase C18 nano-liquid chromatography (nLC) column. This separates isomers that are indistinguishable by mass alone.[15]
-
Ionization: Use electrospray ionization (ESI) to generate gas-phase ions of the intact glycans.[16]
-
MS1 Scan: Perform a full MS scan to determine the mass-to-charge (m/z) ratio of the parent ions. This confirms the mass and composition of the Ley tetrasaccharide.[17]
-
MS/MS Fragmentation (CID): Select the parent ion of interest and subject it to collision-induced dissociation (CID).[17][18] Fragmentation of permethylated glycans typically occurs at the glycosidic bonds, producing predictable B- and Y-ions.[16]
-
Data Analysis: Analyze the resulting fragment ions to determine the sequence of monosaccharides and their linkage positions, confirming the Fucα1-2Galβ1-4[Fucα1-3]GlcNAc structure. A reoccurring challenge is the potential for fucose migration during CID, which can lead to erroneous assignments and must be considered during analysis.[16]
High-Throughput Screening (HTS) for Inhibitor Discovery
For drug development, HTS assays are needed to screen large compound libraries for potential FUT inhibitors. Fluorescence Polarization (FP) is a powerful, homogeneous assay format for this purpose.[19][20]
a. Principle: The assay exploits the promiscuity of fucosyltransferases to transfer a fluorescently-labeled GDP-fucose analog onto a large glycoprotein acceptor. When the small fluorescent donor is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon enzymatic transfer to the large glycoprotein, its tumbling slows dramatically, leading to a high polarization signal. Inhibitors will prevent this transfer, keeping the polarization signal low.[20]
b. Protocol Outline:
-
Assay Plate Preparation: In a 384-well plate, dispense the library compounds to a final concentration of ~10 µM.[20]
-
Reagent Addition: Add a reaction mixture containing buffer (e.g., HEPES), MnCl2, the glycoprotein acceptor (e.g., asialofetuin), and the fluorescent GDP-fucose analog.
-
Reaction Initiation: Add the fucosyltransferase enzyme (e.g., recombinant FUT3 or FUT9) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed in uninhibited wells.
-
Detection: Read the fluorescence polarization of each well using a plate reader.
-
Hit Identification: Wells containing active inhibitors will show a significantly lower FP signal compared to negative controls (DMSO vehicle). These "hits" can then be selected for further validation and potency testing.[20]
Conclusion
The Lewis Y tetrasaccharide biosynthesis pathway is a complex and highly regulated process critical to cell biology and oncology. The pathway's reliance on a specific set of fucosyltransferases, including FUT2, FUT3, FUT4, and FUT9, offers multiple potential points for therapeutic intervention. For researchers and drug developers, a thorough understanding of this pathway, combined with robust experimental methodologies for enzyme characterization and inhibitor screening, is essential. The protocols and data presented in this guide provide a solid technical foundation for advancing research and development in this vital area of glycobiology.
References
- 1. Reactome | Lewis blood group biosynthesis [reactome.org]
- 2. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FUT3 fucosyltransferase 3 (Lewis blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequence analysis of the human fucosyltransferase 1 and 2 genes in Tibetan blood donors: identification of three novel alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. IKMB: Blood Group DB [bloodgroup.ikmb.uni-kiel.de]
- 10. FUT4 and FUT9 genes are expressed early in human embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silencing α1,3-Fucosyltransferases in Human Leukocytes Reveals a Role for FUT9 Enzyme during E-selectin-mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. FUT9 - Wikipedia [en.wikipedia.org]
- 14. genecards.org [genecards.org]
- 15. New strategies for profiling and characterization of human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput screening for inhibitors of sialyl- and fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-throughput Screening for Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
